IDE 2

Description

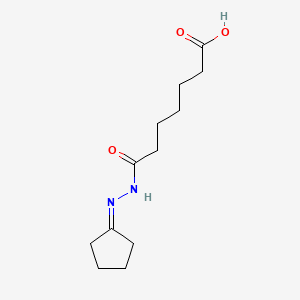

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c15-11(8-2-1-3-9-12(16)17)14-13-10-6-4-5-7-10/h1-9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYPYYPTFNVREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)CCCCCC(=O)O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of IDO2 in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoleamine 2,3-dioxygenase 2 (IDO2) is a tryptophan-catabolizing enzyme with distinct and often contrasting functions to its well-studied homolog, IDO1. While IDO1 is primarily recognized for its immunosuppressive roles, particularly in promoting T-cell tolerance and tumor immune evasion, IDO2 has emerged as a critical pro-inflammatory mediator in specific immune contexts. This guide provides an in-depth examination of the function of IDO2 in immune cells, with a focus on its pivotal role in B cell-mediated autoimmunity. We detail its non-enzymatic signaling activity, summarize key quantitative data from preclinical models, provide methodologies for essential experiments, and visualize its signaling pathway and experimental workflows. Understanding the unique biology of IDO2 is crucial for the development of targeted therapeutics for autoimmune diseases.

Core Function of IDO2 in Immune Cells

IDO2 expression is more restricted than IDO1, found primarily in the liver, kidney, and within the immune system in antigen-presenting cells (APCs) such as dendritic cells (DCs) and B cells.[1] Its function diverges significantly from IDO1, playing a pro-inflammatory role in certain autoimmune settings, a function that is often independent of its enzymatic activity.[2]

Role in B Lymphocytes

The most profound and well-documented function of IDO2 is within B cells, where it acts as a key driver of autoimmunity.[3][4]

-

Pro-inflammatory Mediator: In preclinical models of rheumatoid arthritis (the KRN T-cell receptor transgenic model), genetic deletion of IDO2, but not IDO1, significantly ameliorates disease.[1][5] This effect is characterized by a marked reduction in autoantibody-secreting cells and circulating autoantibodies.[1][6]

-

B Cell-Intrinsic Mechanism: Adoptive transfer experiments have demonstrated that IDO2 expression is necessary and sufficient within B cells to drive the autoimmune response.[7][8][9] The pro-arthritic effect is dependent on IDO2 expression in B cells, which then facilitates the activation of autoreactive T cells.

-

Non-Enzymatic Signaling: The pro-inflammatory function of IDO2 in B cells does not require its tryptophan-catabolizing activity.[2] Mice with mutations that abrogate IDO2's enzymatic function still develop robust arthritis, indicating that IDO2 acts as a signaling scaffold protein in this context.[2] This signaling is thought to involve the upregulation of the co-stimulatory molecule CD40 on B cells, enhancing their interaction with and activation of T helper cells.[7][9]

Role in T Lymphocytes

The role of IDO2 in T cell function is more complex and appears to be largely indirect.

-

Regulatory T Cell (Treg) Differentiation: In vitro studies have shown that IDO2, similar to IDO1, is necessary for the differentiation of Tregs.[1][10]

-

Indirect In Vivo Effects: In vivo, the effects of IDO2 on T cells appear to be a downstream consequence of its function in B cells. In IDO2 knockout (ko) mice with autoimmune arthritis, there is a reduction in autoreactive T helper cell populations (including Tfh, Th1, Th2, and Th17).[1] However, this is attributed to the reduced B cell activation and autoantibody production, which in turn leads to less T cell help.[11]

Role in Dendritic Cells (DCs)

IDO2 is expressed in dendritic cells, but its functional role in this lineage is less clear than in B cells. Expression in DCs can be upregulated by the aryl hydrocarbon receptor (AhR), a transcription factor that binds to the tryptophan catabolite kynurenine.[11] While IDO1 in DCs is known to be immunosuppressive, the precise consequences of IDO2 expression in DCs are still under investigation, though it is implicated in T-cell regulation.[12]

IDO2 Signaling Pathways

Recent evidence strongly indicates that IDO2's primary immunomodulatory function in autoimmunity is non-enzymatic.[2] It acts as a signaling molecule rather than a metabolic enzyme.

Non-Enzymatic Signaling in B Cells

In B cells, IDO2 facilitates the cross-talk between autoreactive B and T cells. This is crucial for mounting a robust autoantibody response. The proposed mechanism involves IDO2 influencing the expression of co-stimulatory molecules.

-

Upstream Activation: IDO2 expression in B cells is upregulated by T-cell-dependent stimuli, such as CD40 ligation (via anti-CD40 antibodies) and cytokines like IL-21 and IL-4.[7]

-

Core Signaling Function: IDO2 protein, independent of its catalytic function, supports the upregulation of CD40 on the B cell surface.[7][9] This enhances the B cell's ability to receive T cell help.

-

Potential Binding Partners: A yeast two-hybrid screen identified several potential IDO2-interacting proteins that may mediate its non-enzymatic function: GAPDH, Runx1, RANbp10, and Mgea5.[2] These proteins are involved in diverse cellular processes, including gene transcription and protein modification, suggesting IDO2 could be involved in multiple signaling pathways.[2]

-

Downstream Effect: Enhanced T cell help leads to increased B cell proliferation, differentiation into plasma cells, and secretion of pathogenic autoantibodies.

Quantitative Data Summary

Data from the KRN mouse model of arthritis consistently show a dramatic reduction in disease severity and key immunological parameters upon IDO2 deletion.

| Parameter Measured | Wild-Type (KRN.g7) | IDO2 Knockout (IDO2 ko KRN.g7) | Fold Change / Effect | Experimental Model | Citation(s) |

| Arthritis Severity | |||||

| Ankle Thickness (mm) | ~3.4 mm (peak) | ~2.6 mm (peak) | Attenuated Disease | Spontaneous KRN.g7 | [1][13] |

| Autoantibody Response | |||||

| Anti-GPI Ig Titer | High | Significantly Lower | Reduced | Spontaneous KRN.g7 | [1] |

| Anti-GPI ASCs / 10⁶ cells | ~150-200 | ~50-75 | >50% Reduction | Spontaneous KRN.g7 | [1][11] |

| T Helper Cell Populations | |||||

| Tfh, Th1, Th2, Th17 cells | Elevated | Consistently Lower | Reduced Differentiation | Spontaneous KRN.g7 | [1] |

| Key Cytokines | |||||

| IL-4, IL-6, IL-21 | Elevated | Reduced | Reduced T:B Crosstalk | Spontaneous KRN.g7 | [3] |

Note: Absolute values are approximated from published graphs. "ASCs" stands for Antibody Secreting Cells; "GPI" is glucose-6-phosphate isomerase, the autoantigen in the KRN model.

Experimental Protocols

Studying IDO2 function relies on specific immunological assays and animal models. Below are detailed methodologies for key experiments.

KRN T-Cell Adoptive Transfer Model of Arthritis

This model is used to dissect the cell-specific role of IDO2 in arthritis development.

Objective: To induce arthritis by transferring autoreactive KRN T cells into T cell-deficient hosts and evaluate the role of IDO2 in specific cell populations (e.g., B cells) through co-transfer or use of knockout hosts.

Methodology:

-

T-Cell Isolation:

-

Harvest spleens from KRN TCR transgenic mice (8-10 weeks old) into complete RPMI-1640 medium.

-

Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

-

Isolate CD4+ T cells using magnetic-activated cell sorting (MACS) with anti-CD4 (L3T4) MicroBeads according to the manufacturer's protocol (Miltenyi Biotec).[8][9] For higher purity (>95%), pass the eluate over a second column.[8]

-

Verify purity and KRN TCR expression (anti-Vβ6) via flow cytometry.

-

-

B-Cell Isolation (for co-transfer experiments):

-

Prepare single-cell suspensions from spleens of IDO2 wild-type or knockout mice.

-

Isolate B cells using negative selection with an anti-CD43 MACS depletion kit to achieve high purity (~97%).[9]

-

-

Adoptive Transfer:

-

Wash isolated T cells (and B cells, if applicable) extensively with sterile Hank's Balanced Salt Solution (HBSS).

-

Resuspend cells in HBSS at a final concentration of 3.5 x 10⁶ KRN T cells/ml.[8]

-

Anesthetize recipient mice (e.g., T-cell deficient B6.TCR.Cα−/−.H-2g7 mice).

-

Inject 100 µl of the cell suspension (containing 3.5 x 10⁵ KRN T cells) intravenously via the retro-orbital sinus.[8][9] For B-cell "add-back" experiments, co-inject 0.5-10 x 10⁶ purified B cells.[9]

-

-

Monitoring and Analysis:

-

Measure the thickness of the rear ankles daily or every other day starting from day 0 using a dial thickness gauge.

-

Sacrifice mice at a defined endpoint (e.g., 2 weeks post-transfer) for analysis of lymph nodes, spleen, and serum.[9]

-

ELISpot Assay for Anti-GPI Antibody Secreting Cells (ASCs)

Objective: To quantify the number of B cells actively secreting autoantibodies against the GPI antigen.

Methodology:

-

Plate Coating:

-

Pre-wet a 96-well Multiscreen-HA filter plate (Millipore) with 15 µl of 70% ethanol for 1 minute.

-

Wash plates 3 times with 150 µl/well of sterile PBS.

-

Coat wells with 10 µg/ml of recombinant histidine-tagged GPI antigen diluted in sterile PBS.[11] Incubate overnight at 4°C.

-

-

Cell Plating:

-

The following day, wash plates 3 times with sterile PBS to remove unbound antigen.

-

Block the membrane with complete RPMI-1640 medium for at least 1 hour at 37°C.

-

Prepare a single-cell suspension from the joint-draining lymph nodes (axillary, brachial, popliteal) of experimental mice.

-

Plate the cells starting at 4 x 10⁵ cells per well and perform serial dilutions down the plate.[11]

-

-

Incubation and Detection:

-

Incubate the plate for 4-5 hours at 37°C in a CO₂ incubator. Do not disturb the plates during incubation.

-

Wash plates to remove cells: 3 times with PBS, followed by 3 times with PBS containing 0.05% Tween-20 (PBS-T).

-

Add biotinylated anti-mouse IgG detection antibody diluted in PBS/1% BSA. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash plates 5 times with PBS-T.

-

Add streptavidin-alkaline phosphatase (Strep-AP) conjugate. Incubate for 1 hour at room temperature.

-

Wash plates thoroughly. Develop spots by adding BCIP/NBT substrate.

-

-

Quantification:

-

Stop the development reaction by washing with distilled water.

-

Allow the plate to dry completely. Count the spots using an automated ELISpot reader. Each spot represents a single anti-GPI ASC.

-

Flow Cytometry for T Helper Cell Phenotyping

Objective: To identify and quantify the percentages of different CD4+ T helper subsets (e.g., Tfh, Th1, Th17) in lymphoid organs.

Methodology:

-

Cell Preparation:

-

Prepare single-cell suspensions from the spleen or draining lymph nodes of experimental mice.

-

For intracellular cytokine staining, stimulate 1-2 x 10⁶ cells for 4-5 hours at 37°C with PMA (50 ng/ml) and Ionomycin (500 ng/ml) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

-

Surface Staining:

-

Wash cells in FACS buffer (PBS with 2% FBS, 1 mM EDTA).

-

Block Fc receptors with anti-CD16/32 antibody (Fc block) for 10 minutes on ice.

-

Add a cocktail of fluorochrome-conjugated surface antibodies. For Tfh analysis, this typically includes anti-CD4, anti-CXCR5, and anti-PD-1.

-

Incubate for 30 minutes on ice, protected from light.

-

Wash cells twice with FACS buffer.

-

-

Intracellular Staining (for Transcription Factors and Cytokines):

-

Fix and permeabilize the cells using a commercial kit (e.g., BD Cytofix/Cytoperm or Foxp3/Transcription Factor Staining Buffer Set from eBioscience) according to the manufacturer's protocol.

-

Add a cocktail of fluorochrome-conjugated intracellular antibodies. For Th subset analysis, this would include anti-T-bet (Th1), anti-Gata3 (Th2), anti-RORγt (Th17), and anti-Bcl-6 (Tfh).

-

Incubate for 30-45 minutes at room temperature or on ice, protected from light.

-

Wash cells twice with permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend cells in FACS buffer.

-

Acquire data on a multi-parameter flow cytometer (e.g., BD LSRII).

-

Analyze the data using software such as FlowJo. Gate on live, single CD4+ lymphocytes to determine the percentage of cells expressing key transcription factors or surface markers defining each T helper subset.

-

Experimental and Logical Workflows

Visualizing the experimental process is key to understanding how the function of IDO2 is elucidated.

Conclusion and Future Directions

IDO2 has a distinct, pro-inflammatory function in immune cells that is fundamentally different from the immunosuppressive role of IDO1. Its B cell-intrinsic, non-enzymatic signaling activity is a critical driver of autoantibody production in models of autoimmune arthritis. This positions IDO2 as a highly specific and attractive therapeutic target for B cell-mediated autoimmune diseases. Future research should focus on elucidating the precise molecular interactions that mediate its non-enzymatic signaling cascade and on developing selective IDO2 inhibitors that target its scaffolding function rather than its weak catalytic activity. Such efforts could pave the way for novel therapies that dampen pathogenic B cell responses without the broad immunosuppression associated with other treatments.

References

- 1. IDO2 is a critical mediator of autoantibody production and inflammatory pathogenesis in a mouse model of autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-based ELISpot protocol to detect and quantify antigen-specific antibody-secreting cells in murine whole-organ single-cell suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mstechno.co.jp [mstechno.co.jp]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]

- 7. ELISPOT protocol | Abcam [abcam.com]

- 8. Characterization of the KRN Cell Transfer Model of Rheumatoid Arthritis (KRN-CTM), a Chronic Yet Synchronized Version of the K/BxN Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IDO2 modulates T cell-dependent autoimmune responses through a B cell-intrinsic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]

- 11. The Immunomodulatory Enzyme IDO2 Mediates Autoimmune Arthritis Through a Non-Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IDO2 is critical for IDO1-mediated T-cell regulation and exerts a non-redundant function in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Current Challenges for IDO2 as Target in Cancer Immunotherapy [frontiersin.org]

An In-depth Technical Guide to the Regulation of IDO2 Gene Expression in Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 2 (IDO2) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. While sharing a significant degree of sequence homology with its well-studied paralog, IDO1, IDO2 exhibits distinct enzymatic properties, tissue distribution, and regulatory mechanisms. Emerging evidence suggests that IDO2 plays a crucial, and at times paradoxical, role in immunity, tolerance, and the pathogenesis of various diseases, including cancer and autoimmune disorders. This technical guide provides a comprehensive overview of the current understanding of IDO2 gene expression regulation in various tissues, with a focus on the molecular mechanisms, signaling pathways, and experimental methodologies pertinent to its study.

Data Presentation: Quantitative Analysis of IDO2 Expression

The expression of IDO2 is tightly regulated and varies significantly across different tissues and pathological conditions. The following tables summarize quantitative data on IDO2 mRNA and protein expression from various studies.

Table 1: IDO2 mRNA Expression in Human Tissues

| Tissue | Relative Expression Level | Method | Reference |

| Liver | High | RNA-Seq | GTEx Portal |

| Kidney | High | RNA-Seq | GTEx Portal |

| Placenta | High | RNA-Seq | [1] |

| Lymph Node | Moderate | RNA-Seq | GTEx Portal |

| Spleen | Moderate | RNA-Seq | GTEx Portal |

| Brain (Cerebral Cortex) | Moderate | RNA-Seq | GTEx Portal |

| Lung | Low | RNA-Seq | GTEx Portal |

| Colon | Low | RNA-Seq | GTEx Portal |

Table 2: Upregulation of IDO2 mRNA Expression by Various Stimuli

| Cell Type | Stimulus | Fold Change | Method | Reference |

| Dendritic Cells | Lipopolysaccharide (LPS) | Significant Upregulation | Microarray/qPCR | [2] |

| Dendritic Cells | Prostaglandin E2 (PGE2) | Significant Upregulation | Microarray/qPCR | [2] |

| Dendritic Cells | IL-10 | Significant Upregulation | Microarray/qPCR | [2] |

| B Cells | IL-4 | Strong Upregulation | Microarray/qPCR | |

| B Cells | IL-21 | Strong Upregulation | Microarray/qPCR | |

| Mesenchymal Stem Cells | IFN-γ | ~40-fold | qPCR | [3] |

| Breast Cancer Cells (MCF-7) | TCDD (AhR agonist) | Time-dependent increase | qPCR | [4] |

Table 3: IDO2 Expression in Cancer Tissues Compared to Normal Tissues

| Cancer Type | Expression Change | Method | Reference |

| Pancreatic Ductal Adenocarcinoma | Overexpressed | Immunohistochemistry | [5] |

| Non-Small Cell Lung Cancer | Highly Expressed | Immunohistochemistry | [6] |

| Breast Cancer | Increased | RNA-Seq (TCGA) | [7] |

| Gastric Cancer | Constitutively Expressed | Not Specified | [6] |

| Colorectal Cancer | Constitutively Expressed | Not Specified | [6] |

| Renal Carcinoma | Constitutively Expressed | Not Specified | [6] |

| Diffuse Large B-cell Lymphoma | Highest Median Expression | RNA-Seq (TCGA) | [8] |

| Acute Myeloid Leukemia | Lowest Median Expression | RNA-Seq (TCGA) | [8] |

Transcriptional Regulation of IDO2

The expression of the IDO2 gene is controlled by a complex interplay of transcription factors and signaling pathways, which differ significantly from those regulating IDO1.

Aryl Hydrocarbon Receptor (AhR) Signaling

A key regulator of IDO2 transcription is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][9] Upon binding to ligands such as dioxins (e.g., TCDD) or endogenous tryptophan metabolites like kynurenine, the AhR translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter region of target genes.[7][10] The human IDO2 gene promoter contains functional XREs, and its expression is induced by AhR agonists in an AhR-dependent manner.[4][7]

Cytokine and Inflammatory Signaling

Unlike IDO1, which is strongly induced by interferon-gamma (IFN-γ), the regulation of IDO2 by IFN-γ is context-dependent and generally less robust.[1] In some cancer cells and human mesenchymal stem cells, IFN-γ can induce IDO2 expression, while in human dendritic cells, it is largely ineffective.[1] Other pro-inflammatory stimuli, such as lipopolysaccharide (LPS), prostaglandin E2 (PGE2), and interleukin-10 (IL-10), have been shown to upregulate IDO2 expression, particularly in dendritic cells.[1][2]

The STAT3 and NF-κB signaling pathways have also been implicated in the regulation of IDO2. In pancreatic cancer, the IGFBP2/STAT3 signaling axis has been shown to upregulate IDO2 expression, leading to an immunosuppressive tumor microenvironment.[11] Furthermore, studies on IDO1 suggest a role for both canonical and non-canonical NF-κB pathways in its induction, and it is plausible that similar mechanisms may be involved in the regulation of IDO2 in certain cellular contexts.[12]

Post-Transcriptional, Translational, and Post-Translational Regulation

The regulation of IDO2 expression is not limited to the transcriptional level. Post-transcriptional, translational, and post-translational mechanisms also play a critical role in determining the final protein levels and activity.

MicroRNA (miRNA) Regulation

MicroRNAs are small non-coding RNAs that can bind to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression.[3] Bioinformatic predictions and some experimental evidence suggest that the IDO2 mRNA is a potential target for several miRNAs. For example, miR-29a-3p has been identified as a potential regulator of IDO2 in dendritic cells.[3]

Protein Stability and Degradation

The stability of the IDO2 protein is another crucial point of regulation. While IDO1 is known to be targeted for proteasomal degradation via the ubiquitin-proteasome pathway, mediated by factors like SOCS3, less is known about the specific mechanisms governing IDO2 protein turnover.[7] It is plausible that similar ubiquitin-ligase systems are involved in regulating IDO2 protein stability in response to various cellular signals.

Epigenetic Regulation

Epigenetic modifications, such as DNA methylation and histone modifications, play a fundamental role in regulating gene expression.

DNA Methylation

DNA methylation at CpG islands in the promoter region of genes is typically associated with transcriptional silencing. While the role of DNA methylation in regulating IDO1 expression has been investigated, specific studies on the methylation status of the IDO2 promoter in different tissues and diseases are still limited.

Histone Modifications

Histone modifications, such as acetylation and methylation of specific lysine residues on histone tails, can either promote or repress gene transcription by altering chromatin accessibility. The landscape of histone modifications at the IDO2 gene locus is an active area of research that will likely reveal further layers of its complex regulation.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the regulation of IDO2 gene expression.

Quantitative Real-Time PCR (qPCR) for IDO2 mRNA Quantification

Objective: To quantify the relative or absolute levels of IDO2 mRNA in a given sample.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Forward and reverse primers for human IDO2 (e.g., Forward: 5'-GTTATGTCTGGCAGGAAGGAGAG-3', Reverse: 5'-GTCCAGTTCGTCAGCACCAAGT-3')

-

Housekeeping gene primers (e.g., GAPDH, ACTB)

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for IDO2 and a housekeeping gene, and the synthesized cDNA.

-

qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in IDO2 expression, normalized to the housekeeping gene.

Western Blotting for IDO2 Protein Detection

Objective: To detect and quantify the levels of IDO2 protein in a given sample.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against human IDO2 (e.g., Goat polyclonal)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse cells or tissues in lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against IDO2, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Luciferase Reporter Assay for IDO2 Promoter Activity

Objective: To measure the transcriptional activity of the IDO2 promoter in response to specific stimuli.

Materials:

-

Luciferase reporter vector (e.g., pGL3-Basic)

-

IDO2 promoter-luciferase construct (cloned IDO2 promoter upstream of the luciferase gene)

-

Control vector (e.g., Renilla luciferase vector for normalization)

-

Cell line of interest

-

Transfection reagent

-

Dual-luciferase reporter assay system

Protocol:

-

Construct Generation: Clone the promoter region of the IDO2 gene into a luciferase reporter vector.

-

Cell Transfection: Co-transfect the cell line of interest with the IDO2 promoter-luciferase construct and a control vector.

-

Cell Treatment: Treat the transfected cells with the stimuli of interest (e.g., cytokines, AhR agonists).

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

Conclusion

The regulation of IDO2 gene expression is a multifaceted process involving a unique set of transcriptional, post-transcriptional, and epigenetic mechanisms that distinguish it from its paralog, IDO1. The prominent role of the AhR signaling pathway in its induction highlights a critical link between environmental stimuli, metabolism, and immune tolerance. A thorough understanding of the intricate regulatory networks governing IDO2 expression is paramount for elucidating its precise physiological and pathological functions and for the development of novel therapeutic strategies targeting this enigmatic enzyme in cancer, autoimmunity, and other inflammatory diseases. Further research into the post-transcriptional and epigenetic control of IDO2 will undoubtedly provide deeper insights into its complex biology.

References

- 1. Expression of IDO2 in cancer - Summary - The Human Protein Atlas [v20.proteinatlas.org]

- 2. mdpi.com [mdpi.com]

- 3. Transcriptomic microRNA Profiling of Dendritic Cells in Response to Gut Microbiota-Secreted Vesicles [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. t-takaya.net [t-takaya.net]

- 6. bosterbio.com [bosterbio.com]

- 7. Proteasomal Degradation of Indoleamine 2,3-Dioxygenase in CD8+ Dendritic Cells is Mediated by Suppressor of Cytokine Signaling 3 (SOCS3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accumulation of Kynurenine elevates oxidative stress and alters microRNA Profile in Human Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]

- 12. A comparison of control samples for ChIP-seq of histone modifications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IDO2 Pathway Analysis and Downstream Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indoleamine 2,3-dioxygenase 2 (IDO2) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism: the conversion of L-tryptophan to N-formylkynurenine.[1][2] While sharing structural similarities with its well-studied paralog, indoleamine 2,3-dioxygenase 1 (IDO1), IDO2 exhibits distinct enzymatic properties, expression patterns, and physiological roles.[2][3] Emerging evidence implicates IDO2 as a significant modulator of immune responses, with pivotal roles in the pathophysiology of cancer and autoimmune diseases.[4][5]

This technical guide provides a comprehensive overview of the IDO2 pathway, its downstream metabolites, and their biological significance. It offers detailed experimental protocols for the analysis of IDO2 activity and the quantification of key metabolites, along with a summary of relevant quantitative data. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of the IDO2 axis.

The IDO2 Pathway and Its Downstream Metabolites

The catabolism of tryptophan initiated by IDO2 leads to the production of a cascade of bioactive metabolites, collectively known as kynurenines.[1][2] The primary consequences of IDO2 activation are twofold: the depletion of the essential amino acid tryptophan from the local microenvironment and the generation of immunomodulatory kynurenine pathway metabolites.

Tryptophan Depletion

The depletion of tryptophan can induce a state of amino acid stress in highly proliferative cells, such as activated T lymphocytes, leading to cell cycle arrest and anergy.[6] This is primarily mediated through the activation of the General Control Nonderepressible 2 (GCN2) kinase pathway.[7][8]

Kynurenine Pathway Metabolites

The initial product of IDO2-mediated tryptophan catabolism, N-formylkynurenine, is rapidly converted to kynurenine. Kynurenine can then be further metabolized into several downstream products, including kynurenic acid, 3-hydroxykynurenine, and quinolinic acid.[9] These metabolites have been shown to exert diverse biological effects, including the modulation of immune cell function through the activation of the Aryl Hydrocarbon Receptor (AhR) and the regulation of glutamatergic neurotransmission.[5][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the IDO2 pathway.

Table 1: Enzyme Kinetics of IDO1 and IDO2

| Enzyme | Substrate | Km | Reference(s) |

| Human IDO1 | L-Tryptophan | ~20 µM | [11] |

| Human IDO2 | L-Tryptophan | 500-1000 fold higher than IDO1 | [11] |

Table 2: Kynurenine/Tryptophan Ratio in Disease

| Disease | Sample Type | Kyn/Trp Ratio vs. Healthy Controls | Reference(s) |

| Non-Small Cell Lung Cancer | Plasma | Significantly higher in patients | [12] |

| Systemic Lupus Erythematosus | Serum | Significantly higher in patients | [9] |

| Autoimmune Thyroiditis | Serum | Significantly higher in patients | [13] |

Table 3: Downstream Metabolite Concentrations in Autoimmune Disease

| Metabolite | Disease | Sample Type | Concentration vs. Healthy Controls | Reference(s) | | :--- | :--- | :--- | :--- | | Kynurenine | Systemic Lupus Erythematosus | Serum | Significantly higher |[9] | | Kynurenic Acid | Systemic Lupus Erythematosus | Serum | Significantly higher |[9] | | 3-Hydroxykynurenine | Systemic Lupus Erythematosus | Serum | Significantly higher |[9] | | Quinolinic Acid | Systemic Lupus Erythematosus | Serum | Significantly higher |[9] | | Kynurenine | Autoimmune Thyroiditis | Serum | Significantly elevated | | | Kynurenic Acid | Autoimmune Thyroiditis | Serum | Reduced | | | Anthranilic Acid | Autoimmune Thyroiditis | Serum | Significantly elevated | | | Quinolinic Acid | Autoimmune Thyroiditis | Serum | Positively associated with SPINA-GD | |

Experimental Protocols

Protocol 1: IDO2 Enzyme Activity Assay (Adapted from IDO1 Protocols)

This protocol is adapted from established methods for measuring IDO1 activity, with modifications to account for the lower substrate affinity of IDO2.

1. Reagents and Materials:

-

Recombinant human IDO2 enzyme

-

IDO2 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Perchloric acid

-

96-well microplate

-

Spectrophotometer

2. Procedure:

-

Prepare a reaction mixture containing IDO2 Assay Buffer, methylene blue, catalase, and ascorbic acid.

-

Add recombinant IDO2 enzyme to the reaction mixture.

-

Initiate the reaction by adding a high concentration of L-Tryptophan (e.g., 2-10 mM, to account for the high Km).

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding perchloric acid.

-

Incubate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.

-

Centrifuge to pellet precipitated protein.

-

Measure the absorbance of the supernatant at 321 nm to quantify kynurenine.

-

Calculate IDO2 activity based on the amount of kynurenine produced.

Note: A more sensitive fluorometric assay can be performed using a commercially available kit that utilizes an alternative substrate, 5-methoxy-L-tryptophan, which is more efficiently converted by IDO2.[5]

Protocol 2: Cell-Based IDO2 Functional Assay

This assay measures the ability of IDO2 expressed in cells to catabolize tryptophan.

1. Cell Culture and IDO2 Induction:

-

Culture cells of interest (e.g., cancer cell lines) in appropriate media.

-

Induce IDO2 expression by treating cells with interferon-gamma (IFN-γ) for 24-48 hours.

2. Tryptophan Catabolism Assay:

-

After induction, replace the culture medium with fresh medium containing a known concentration of L-Tryptophan.

-

Incubate for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Analyze the supernatant for tryptophan and kynurenine concentrations using HPLC or LC-MS/MS (see Protocol 3).

-

IDO2 activity is determined by the decrease in tryptophan and the increase in kynurenine concentrations compared to control (uninduced) cells.[6]

Protocol 3: Quantification of Tryptophan and Kynurenine by HPLC

This protocol provides a method for the simultaneous quantification of tryptophan and kynurenine in biological samples.[1][4]

1. Sample Preparation (from cell culture supernatant):

-

To 100 µL of supernatant, add 50 µL of 30% trichloroacetic acid.

-

Vortex and centrifuge at 8,000 x g for 5 minutes.

-

Collect the supernatant for analysis.[14]

2. HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 3 µm)[1]

-

Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4) containing 2.7% (v/v) acetonitrile.[1][4]

-

Detection: Diode array detector measuring absorbance at 286 nm for tryptophan and 360 nm for kynurenine.[1][4]

-

Injection Volume: 5-20 µL[4]

3. Quantification:

-

Generate standard curves for tryptophan and kynurenine using known concentrations.

-

Calculate the concentrations of tryptophan and kynurenine in the samples by comparing their peak areas to the standard curves.

Signaling Pathways and Experimental Workflows

IDO2 Downstream Signaling Pathways

The following diagrams illustrate the key signaling cascades initiated by IDO2 activity.

Caption: IDO2 downstream signaling pathways.

Experimental Workflow: Quantification of Tryptophan and Kynurenine by HPLC

The following diagram outlines the key steps in the quantification of tryptophan and kynurenine from cell culture samples.

Caption: HPLC workflow for tryptophan and kynurenine.

Logical Relationship: IDO2 in Immune Evasion of Cancer

This diagram illustrates the logical flow of how IDO2 contributes to the immune escape mechanisms of cancer cells.

Caption: IDO2's role in tumor immune evasion.

Conclusion

IDO2 is emerging as a critical enzyme in the regulation of immune responses through the catabolism of tryptophan. Its distinct enzymatic properties and expression patterns differentiate it from IDO1 and suggest unique, non-redundant roles in health and disease. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to investigate the IDO2 pathway and its downstream metabolites. A thorough understanding of this pathway will be instrumental in the development of novel therapeutic strategies targeting cancer and autoimmune diseases.

References

- 1. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Top 11 Science-Based Health Benefits of Pumpkin Seeds [healthline.com]

- 4. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human IDO2 (hIDO2) - Oncolines B.V. [oncolines.com]

- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [en.bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Kynurenine/Tryptophan Ratio as a Potential Blood-Based Biomarker in Non-Small Cell Lung Cancer [iris.uniroma1.it]

- 13. Development and validation of an LCâMS/MS method to quantify kynurenic acid in human plasma: supplementary data [tandf.figshare.com]

- 14. mdpi.com [mdpi.com]

The Enigmatic Role of IDO2 in Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 2 (IDO2) is a heme-containing enzyme that, along with its more extensively studied paralog IDO1 and the liver-specific enzyme tryptophan 2,3-dioxygenase (TDO), catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. This pathway is crucial for immune regulation, and dysregulation of tryptophan metabolism is implicated in various pathological conditions, including cancer, autoimmune diseases, and chronic infections. While IDO1 has been a major focus of research for its immunosuppressive functions, the precise physiological and pathological roles of IDO2 are still being elucidated. This technical guide provides an in-depth overview of the current understanding of IDO2's function in tryptophan metabolism, with a focus on its enzymatic properties, expression, regulation, and involvement in disease, particularly from an immunological perspective.

Enzymatic Function and Kinetics

IDO2, like IDO1, catalyzes the oxidative cleavage of the indole ring of tryptophan to produce N-formylkynurenine, which is subsequently converted to kynurenine. However, a key distinction lies in their enzymatic efficiency. Human IDO2 exhibits a significantly lower affinity for its primary substrate, L-tryptophan, as evidenced by a much higher Michaelis-Menten constant (Km) compared to IDO1.[1] This suggests that under physiological tryptophan concentrations, IDO2's catalytic contribution to systemic tryptophan depletion is likely minimal compared to IDO1 and TDO.

Comparative Enzymatic Kinetics of IDO1 and IDO2

| Enzyme | Species | Substrate | Km | Vmax | Reference |

| IDO1 | Human | L-Tryptophan | 2-20 µM | Not consistently reported | [2] |

| IDO2 | Human | L-Tryptophan | ~6.8 mM | Not consistently reported | [2] |

| IDO1 | Mouse | L-Tryptophan | 20-50 µM | Not consistently reported | [3] |

| IDO2 | Mouse | L-Tryptophan | ~550 µM | Not consistently reported | [3] |

Expression and Regulation

The expression pattern of IDO2 is more restricted compared to the broader distribution of IDO1. In humans, IDO2 mRNA is predominantly found in the liver, kidney, and placenta.[4][5] At the cellular level, IDO2 expression is notable in antigen-presenting cells (APCs), including dendritic cells (DCs) and B cells.[6][7]

The regulation of IDO2 expression appears to be distinct from that of IDO1. While interferon-gamma (IFN-γ) is a potent inducer of IDO1, its effect on IDO2 expression is less pronounced and context-dependent.[5] In B cells, IDO2 upregulation is driven by a combination of stimuli. T-cell-dependent signals, such as CD40 ligation (mimicked by anti-CD40 antibody), and T-cell-independent signals, like Toll-like receptor (TLR) agonists (e.g., LPS and CpG), require the presence of cytokines such as Interleukin-4 (IL-4) or Interleukin-21 (IL-21) to effectively induce IDO2 expression.[5][8]

Tissue and Cellular Expression of IDO2

| Tissue/Cell Type | Species | Expression Level | Reference |

| Liver | Human, Mouse | High | [4][9] |

| Kidney | Human, Mouse | High | [4][9] |

| Placenta | Human | Moderate | [5] |

| Epididymis | Mouse | Moderate | [9] |

| Brain | Mouse | Low | [9] |

| Dendritic Cells | Human, Mouse | Inducible | [6][7] |

| B Cells | Human, Mouse | Inducible | [5][6] |

| Various Carcinomas (gastric, colon, renal) | Human | Variable | [4] |

Role in Immune Regulation and Disease

Emerging evidence suggests that IDO2 plays a unique and often pro-inflammatory role in the immune system, contrasting with the generally immunosuppressive functions of IDO1. This is particularly evident in the context of B cell-mediated immunity and autoimmunity.

IDO2 in B Cell Function and Autoimmunity

Studies using knockout mouse models have been instrumental in dissecting the role of IDO2. In the K/BxN serum transfer model of arthritis, a B cell-dependent autoimmune disease, deletion of Ido2 leads to a significant amelioration of disease, whereas Ido1 deletion has no effect.[6] This pro-inflammatory role of IDO2 in B cells is thought to be linked to its involvement in autoantibody production. The precise molecular mechanisms are still under investigation, but it is clear that IDO2's function in B cells is critical for the development of robust autoimmune responses in this model.

Signaling Pathways Involving IDO2 in B Cells

While the complete signaling cascade of IDO2 is not fully elucidated, its upregulation in B cells is known to be triggered by specific stimuli, suggesting its integration into key B cell activation pathways.

IDO2 as a Therapeutic Target

The distinct roles of IDO1 and IDO2 present a nuanced landscape for therapeutic intervention. While IDO1 inhibitors have been extensively investigated for cancer immunotherapy, the pro-inflammatory nature of IDO2 suggests that IDO2 inhibitors could be beneficial in treating certain autoimmune and inflammatory conditions. The development of selective inhibitors is crucial to avoid unintended effects on the distinct functions of each enzyme.

Comparative Inhibitor Sensitivity of IDO1 and IDO2

| Inhibitor | Target | IC50 (IDO1) | IC50 (IDO2) | Reference |

| Epacadostat (INCB024360) | IDO1 | 7.1 nM (cellular) | >1000-fold selective | [10][11] |

| BMS-986205 | IDO1 | ~8 nM (cellular) | Selective for IDO1 | [11] |

| 1-methyl-D-tryptophan (d-1MT) | IDO2 | Inactive | Potent inhibitor | [4][12] |

| 1-methyl-L-tryptophan (l-1MT) | IDO1 | Potent inhibitor | Inactive | [4] |

| Amg-1 | IDO1 | 3 µM | Selective for IDO1 | [13] |

Experimental Protocols

IDO Enzyme Activity Assay (Kynurenine Measurement)

This protocol is adapted from established methods for measuring IDO activity by quantifying the production of kynurenine.

Materials:

-

Cell lysates or purified recombinant IDO enzyme

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

L-tryptophan solution (400 µM)

-

Ascorbic acid (20 mM)

-

Methylene blue (10 µM)

-

Catalase (100 µg/mL)

-

Trichloroacetic acid (TCA), 30% (w/v)

-

Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid)

-

96-well microplate

-

Incubator at 37°C and 50°C

-

Microplate reader

Procedure:

-

Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the cell lysate or purified enzyme to the reaction mixture in a 96-well plate.

-

Initiate the reaction by adding the L-tryptophan solution.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 30% TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to each well.

-

Incubate at room temperature for 10 minutes to allow for color development.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the kynurenine concentration based on a standard curve prepared with known concentrations of kynurenine.

Western Blot Analysis for IDO2 Protein Expression

This protocol outlines the detection of IDO2 protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against IDO2

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates using an appropriate lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IDO2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for IDO2 mRNA Expression

This protocol describes the quantification of IDO2 mRNA levels.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green or TaqMan)

-

Forward and reverse primers for IDO2

-

Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from cells or tissues.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

Set up the qRT-PCR reaction with the master mix, primers, and cDNA.

-

Run the qRT-PCR program on a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of IDO2 mRNA, normalized to the housekeeping gene.

Experimental Workflow for Studying IDO2 in an Autoimmune Model

The following diagram illustrates a typical workflow for investigating the role of IDO2 in a preclinical model of autoimmune arthritis, such as the K/BxN model.

Conclusion

IDO2 is emerging as a critical and distinct player in tryptophan metabolism and immune regulation. Its restricted expression, unique regulation, and pro-inflammatory functions, particularly in B cells, set it apart from the more extensively studied IDO1. The development of selective inhibitors and further investigation into its non-canonical, non-enzymatic roles will be crucial for fully understanding its contribution to health and disease. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the enigmatic functions of IDO2 and its potential as a therapeutic target in a range of inflammatory and autoimmune disorders.

References

- 1. Remarkable Role of Indoleamine 2,3-Dioxygenase and Tryptophan Metabolites in Infectious Diseases: Potential Role in Macrophage-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of IDO1 and IDO2 on the B Cell Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses [frontiersin.org]

- 7. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Species and Cell Types Difference in Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Novel tryptophan catabolic enzyme IDO2 is the preferred biochemical target of the antitumor indoleamine 2,3-dioxygenase inhibitory compound D-1-methyl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Enigmatic Role of IDO2 in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 2 (IDO2) is an enzyme involved in the catabolism of tryptophan, a critical pathway in immune regulation. While its homolog, IDO1, has been extensively studied as a key player in tumor immune evasion, the precise role and expression patterns of IDO2 in different cancer types remain an area of active investigation. Emerging evidence suggests that IDO2 may have distinct, context-dependent functions that are not solely reliant on its enzymatic activity. This technical guide provides a comprehensive overview of IDO2 expression across various malignancies, details key experimental methodologies for its study, and visualizes its known signaling interactions.

Data Presentation: IDO2 Expression in Human Cancers

The expression of IDO2 varies significantly across different cancer types. While generally less frequently overexpressed than IDO1, notable IDO2 expression has been reported in several solid and hematological malignancies.[1][2] The following tables summarize the available quantitative data on IDO2 expression in various cancers.

| Cancer Type | No. of Patients/Samples | Method of Detection | Percentage of IDO2-Positive Cases | Key Findings & Prognostic Significance | Reference |

| Solid Tumors | |||||

| Non-Small Cell Lung Cancer (NSCLC) | 191 | Immunohistochemistry (IHC) | 84% (High Expression) | High IDO2 expression correlated with high PD-L1 levels and poor prognosis.[2] | [2] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 12 | Immunohistochemistry (IHC) | 100% (5 moderately positive, 7 weakly positive) | IDO2 is overexpressed in the majority of PDAC patients.[3] | [3] |

| Gastric Carcinoma | Primary Tumors | RT-PCR | Constitutively Expressed | Co-expressed with IDO1.[2] | [2] |

| Colorectal Carcinoma | Primary Tumors | RT-PCR | Constitutively Expressed | Co-expressed with IDO1.[2] | [2] |

| Renal Cell Carcinoma | Primary Tumors | RT-PCR | Constitutively Expressed | Co-expressed with IDO1.[2] | [2] |

| Brain Tumors | Primary Tumors | Not Specified | Expressed | Co-expressed with IDO1.[2] | [2] |

| Medullary Thyroid Carcinoma | Not Specified | Immunohistochemistry (IHC) | Significant Presence | IDO2 protein is present in surgical specimens.[4] | [4] |

| Ovarian Cell Carcinoma | Not Specified | Immunohistochemistry (IHC) | Significant Presence | IDO2 protein is present in surgical specimens.[4] | [4] |

| Glioblastoma | 52 | Immunohistochemistry (IHC) | High Protein Levels | High IDO2 protein levels were suggested, though mRNA levels are negligible.[5] | [5] |

| Hematological Malignancies | |||||

| Diffuse Large B-cell Lymphoma (DLBCL) | Not Specified | Not Specified | Highest Median Expression (among various cancers in TCGA) | TCGA data indicates high IDO2 expression.[6] | [6] |

| B and T cell Lymphomas | Not Specified | Immunohistochemistry (IHC) | Significant Presence | IDO2 protein is present in surgical specimens.[4] | [4] |

| Acute Myeloid Leukemia (AML) | Not Specified | Not Specified | Lowest Median Expression (among various cancers in TCGA) | TCGA data indicates low IDO2 expression.[6] | [6] |

Experimental Protocols

Accurate assessment of IDO2 expression is crucial for understanding its role in cancer. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for IDO2 in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting IDO2 protein in formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections.

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)

-

Endogenous peroxidase blocking solution (e.g., 3% hydrogen peroxide)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-human IDO2 polyclonal antibody

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in three changes of xylene for 5 minutes each.

-

Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., microwave at high power for 5 minutes, then low power for 15 minutes).

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with endogenous peroxidase blocking solution for 10 minutes at room temperature.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate sections with blocking buffer for 30 minutes at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary IDO2 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse slides with PBS.

-

Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Quantitative Real-Time PCR (qRT-PCR) for IDO2 mRNA Expression

This protocol details the quantification of IDO2 mRNA levels in cancer cell lines or tissues.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

IDO2-specific forward and reverse primers

-

Housekeeping gene primers (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from cell pellets or homogenized tissue using a commercial RNA extraction kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Prepare the reaction mixture containing qRT-PCR master mix, forward and reverse primers for IDO2 or the housekeeping gene, and cDNA template.

-

Perform the qRT-PCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Generate a melt curve to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative expression of IDO2 mRNA using the 2-ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

Western Blotting for IDO2 Protein Detection

This protocol describes the detection of IDO2 protein in protein lysates from cancer cells or tissues.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-human IDO2 polyclonal antibody

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells or homogenized tissue in RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary IDO2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to IDO2 in cancer.

References

The Discovery and Characterization of IDO2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 2 (IDO2) has emerged as a compelling therapeutic target in immuno-oncology and autoimmune diseases. As a key enzyme in the kynurenine pathway, IDO2-mediated tryptophan catabolism contributes to an immunosuppressive microenvironment, enabling tumors to evade immune surveillance.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and characterization of IDO2 inhibitors, detailing experimental protocols, presenting key quantitative data, and visualizing the underlying biological and experimental frameworks.

The Role of IDO2 in Tryptophan Metabolism and Immune Regulation

IDO2, along with its more studied paralog IDO1 and tryptophan 2,3-dioxygenase (TDO), catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into N-formylkynurenine.[3][4] This process has profound implications for immune cell function. The depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, create a microenvironment that suppresses the proliferation and effector function of T cells while promoting the differentiation of regulatory T cells (Tregs).[1][2] Unlike the ubiquitously expressed IDO1, IDO2 exhibits a more restricted expression pattern, suggesting a distinct, non-redundant role in immune modulation.[5]

The IDO2 Signaling Pathway

The immunosuppressive effects of IDO2 are mediated through a complex signaling network. Tryptophan depletion is sensed by the General Control Nonderepressible 2 (GCN2) kinase, which leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, inhibits protein synthesis and induces T cell anergy. Concurrently, kynurenine and other tryptophan metabolites can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that drives the expression of genes involved in immune tolerance. Furthermore, tryptophan scarcity can inhibit the mammalian target of rapamycin (mTOR) pathway, a critical regulator of T cell growth and proliferation.

Discovery and Characterization of IDO2 Inhibitors

The discovery of potent and selective IDO2 inhibitors is a key focus of current research. A typical workflow for the identification and characterization of these compounds is outlined below.

Quantitative Data for IDO2 Inhibitors

A critical aspect of inhibitor characterization is the determination of their potency and selectivity. The following table summarizes data for a key selective IDO2 inhibitor.

| Compound | Target | IC50 (µM) | Selectivity | Reference |

| Tenatoprazole | IDO2 | 1.8 | No inhibition of IDO1 or TDO2 at 100 µM | [3][6][7] |

| Other Proton Pump Inhibitors | IDO2 | Varies | Generally selective for IDO2 | [7] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of IDO2 inhibitors.

Biochemical Assay for IDO2 Inhibition

This protocol describes a common method to assess the direct inhibition of recombinant IDO2 enzyme activity.

Principle:

This assay measures the enzymatic conversion of a tryptophan analog to its corresponding kynurenine product. The product can be detected either by its absorbance at a specific wavelength or through a fluorescence-based method. Due to the low catalytic activity of IDO2 with L-tryptophan, alternative substrates like 5-methoxy-L-tryptophan are often used to enhance the assay signal.[8]

Materials:

-

Recombinant human IDO2 (His-tagged)

-

IDO2 Assay Buffer

-

Substrate: L-Tryptophan or 5-methoxy-L-tryptophan (5-MTP)

-

Test Inhibitors (dissolved in DMSO)

-

96-well UV-transparent or black plates

-

Plate reader capable of measuring absorbance at 320-325 nm or fluorescence (Ex/Em = 400/535 nm for NFK Green+™ assay)

Protocol (UV Absorbance Method):

-

Prepare a stock solution of the test inhibitor in 100% DMSO.

-

Create a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.

-

In a 96-well UV-transparent plate, add the following to each well:

-

Blank: 10 µl of assay buffer

-

Positive Control: 10 µl of assay buffer

-

Test Inhibitor: 10 µl of diluted inhibitor

-

-

Add 180 µl of IDO2 Reaction Solution (containing the substrate) to each well.

-

Thaw the recombinant IDO2 enzyme on ice and dilute it in the assay buffer to the desired concentration (e.g., 400 ng/µl).

-

Initiate the reaction by adding 10 µl of the diluted IDO2 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Immediately start measuring the absorbance at 320-325 nm at regular intervals (e.g., every 10-20 minutes) for at least 1 hour.

-

Calculate the rate of reaction (change in absorbance over time) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol (Fluorescence-based NFK Green+™ Method):

-

Follow steps 1-3 as in the UV absorbance method, using a black 96-well plate.

-

Add the substrate (5-MTP) and recombinant IDO2 to the wells containing the inhibitor.

-

Incubate the plate at room temperature for the desired time to allow the enzymatic reaction to proceed.

-

Stop the reaction and develop the fluorescent signal by adding the NFK Green+™ probe.

-

Read the fluorescence at an excitation of ~400 nm and an emission of ~535 nm.

-

Calculate percent inhibition and IC50 values as described above.

Cell-Based Assay for IDO2 Inhibition

This protocol outlines a method to assess the ability of a compound to inhibit IDO2 activity in a cellular context.

Principle:

This assay utilizes a cell line that expresses IDO2, either endogenously or through genetic engineering. IDO2 expression and activity are often induced by treatment with interferon-gamma (IFN-γ).[9][10][11] The activity of IDO2 is determined by measuring the concentration of kynurenine in the cell culture supernatant.

Materials:

-

A suitable cell line expressing IDO2 (e.g., genetically engineered HEK293 cells, or a cancer cell line with known IDO2 expression).

-

Cell culture medium and supplements.

-

Recombinant human IFN-γ.

-

Test inhibitors (dissolved in DMSO).

-

96-well cell culture plates.

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent for colorimetric detection or HPLC-based methods).

Protocol:

-

Seed the IDO2-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

The next day, treat the cells with IFN-γ (e.g., 50 ng/mL) to induce IDO2 expression. Incubate for 24-48 hours.

-

Prepare serial dilutions of the test inhibitors in the cell culture medium.

-

Remove the IFN-γ containing medium from the cells and replace it with the medium containing the test inhibitors.

-

Incubate the cells with the inhibitors for a specified period (e.g., 24-72 hours).

-

After the incubation, collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant. For the colorimetric method: a. Add 30% trichloroacetic acid (TCA) to the supernatant to precipitate proteins. b. Centrifuge to pellet the precipitate. c. Transfer the clarified supernatant to a new plate and add an equal volume of Ehrlich's reagent. d. Incubate for 10-20 minutes at room temperature to allow color development. e. Measure the absorbance at ~490 nm.

-

Create a standard curve using known concentrations of kynurenine to quantify the amount in the samples.

-

Calculate the percent inhibition of kynurenine production for each inhibitor concentration and determine the cellular IC50 value.

-

It is also recommended to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to compound toxicity.

Logical Framework for Inhibitor Characterization

The characterization of a potential IDO2 inhibitor follows a logical progression of experiments to build a comprehensive understanding of its properties.

Conclusion

The development of selective and potent IDO2 inhibitors holds significant promise for the treatment of cancer and autoimmune disorders. A thorough understanding of the underlying biology, coupled with the application of robust and well-defined experimental methodologies, is crucial for the successful discovery and characterization of novel therapeutic agents targeting this important enzyme. This guide provides a foundational framework for researchers in this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. What are IDO2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Identification of selective inhibitors of indoleamine 2,3-dioxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Human IDO2 (hIDO2) - Oncolines B.V. [oncolines.com]

- 9. A new, simple, bioassay for human IFN-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of Indoleamine 2,3-Dioxygenase Induced by IFN-γ and TNF-α as Potential Biomarker of Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Phenotypic Landscape of the IDO2 Knockout Mouse: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 2 (IDO2) is a tryptophan-catabolizing enzyme with emerging, distinct roles from its more studied paralog, IDO1. While initially presumed to have redundant functions, research utilizing knockout mouse models has unveiled a unique and often contrasting phenotypic landscape for IDO2. This technical guide provides a comprehensive overview of the known phenotype of the IDO2 knockout mouse, with a focus on its immunological, oncological, and behavioral characteristics. We present a synthesis of key quantitative data, detailed experimental protocols for foundational research models, and visual representations of implicated signaling and experimental workflows. This resource is intended to equip researchers and drug development professionals with a thorough understanding of the IDO2 knockout model and its applications in elucidating the function of this enigmatic enzyme.

Core Phenotypic Characteristics

The primary phenotypic alterations observed in IDO2 knockout (KO) mice are predominantly in the realms of immunology, particularly in the context of autoimmunity and cancer. Behavioral and metabolic phenotypes have also been characterized, revealing a complex and context-dependent role for IDO2.

Immunological Phenotype

The most striking phenotype of the IDO2 KO mouse is its altered immune response, which starkly contrasts with that of the IDO1 KO model. While IDO1 is generally considered immunosuppressive, IDO2 has been shown to exert pro-inflammatory functions in specific contexts, particularly in B-cell-mediated autoimmune responses.[1][2][3]

Autoimmune Arthritis:

In the KRN T-cell receptor transgenic mouse model of rheumatoid arthritis, deletion of Ido2, but not Ido1, is critical for disease development.[1][4] IDO2 KO mice exhibit a significantly attenuated disease course, characterized by delayed onset and reduced severity of joint inflammation.[1][5] This protective phenotype is linked to a reduction in pathogenic autoantibodies against glucose-6-phosphate isomerase (GPI) and a decrease in the number of antibody-secreting cells.[5][6] Notably, this effect is specific to autoreactive B-cell responses, as total serum immunoglobulin levels remain unchanged in IDO2 KO mice.[5][7] Further studies have pinpointed this function to be intrinsic to B cells, where IDO2 expression is both necessary and sufficient to drive the autoimmune response.[8] Interestingly, the enzymatic activity of IDO2 is not required for its pro-arthritic role, suggesting a non-enzymatic, potentially signaling, function in this context.[5]

Contact Hypersensitivity:

In a model of contact hypersensitivity (CHS), a T-cell-mediated inflammatory response, both IDO1 and IDO2 KO mice show a reduced response.[9] This suggests a shared, non-redundant role for both enzymes in promoting this type of inflammation. Unlike in the arthritis model, the enzymatic function of IDO2 appears to be critical for the CHS response.

Psoriasis:

In an imiquimod-induced mouse model of psoriasis, IDO2 KO mice display an exacerbation of skin lesions, suggesting a protective, anti-inflammatory role for IDO2 in this specific context.[10] This highlights the context-dependent nature of IDO2's function in inflammatory conditions.

Oncological Phenotype

In the context of cancer immunology, IDO2 appears to play an immunosuppressive role, contributing to tumor immune evasion. In a syngeneic model using Lewis Lung Carcinoma (LLC) cells, which do not express IDO1 or IDO2, injection into IDO2 KO mice resulted in significantly reduced tumor growth.[4][11] This anti-tumor effect was associated with an altered tumor microenvironment, characterized by increased infiltration of CD3+ and CD8+ T-cells.[11] Furthermore, IDO2 depletion in this model led to an accumulation of tryptophan and a reduction of kynurenine at the tumor site, suggesting that host-derived IDO2 contributes to an immunosuppressive metabolic milieu.[4]

Behavioral Phenotype

Behavioral studies of IDO2 KO mice have revealed subtle but significant alterations. These mice exhibit early diurnal hyperactivity and enhanced reference memory in a complex patrolling task, as assessed by the IntelliCage system.[12] More detailed behavioral testing has shown that IDO2 KO mice display stereotyped and anxiety-like behaviors, such as increased grooming and marble burying, and reduced social interaction.[13]

Metabolic Phenotype

Despite being a tryptophan-catabolizing enzyme, IDO2 does not appear to be a major contributor to systemic tryptophan metabolism under basal conditions. Studies have shown no significant alterations in the levels of tryptophan or its primary metabolite, kynurenine, in the serum or brain of IDO2 KO mice compared to wild-type controls.[12][14] This is in contrast to IDO1 and TDO2 knockout models, which show significant changes in systemic tryptophan and kynurenine levels.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the IDO2 knockout mouse model.

Table 1: Immunological Phenotype in Autoimmune Arthritis (KRN Model)

| Parameter | Wild-Type (WT) | IDO1 KO | IDO2 KO | Reference |

| Ankle Thickness (mm increase) | ~1.5 - 2.0 | ~1.5 - 2.0 | ~0.5 - 1.0 | [5][15] |

| Anti-GPI ASCs (per 10^6 cells) | ~150 - 250 | ~150 - 250 | ~50 - 100 | [5][15] |

| Serum Anti-GPI Ig (Titer) | High | High | Significantly Lower | [5] |

| Total Serum Ig | Normal | Normal | Normal | [5][16] |